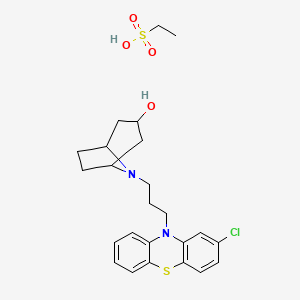
8-(3-(2-Chlorophenothiazin-10-yl)propyl)-3-nortropanol ethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(3-(2-Chlorophenothiazin-10-yl)propyl)-3-nortropanol ethanesulfonate is a chemical compound that belongs to the class of phenothiazine derivatives. Phenothiazines are known for their diverse pharmacological activities, particularly in the field of antipsychotic medications. This compound is structurally related to perphenazine, a well-known antipsychotic drug.
Preparation Methods
The synthesis of 8-(3-(2-Chlorophenothiazin-10-yl)propyl)-3-nortropanol ethanesulfonate involves several steps. The starting material, 2-chlorophenothiazine, undergoes a series of reactions to introduce the propyl and nortropanol groups. The final step involves the formation of the ethanesulfonate salt. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity .
Chemical Reactions Analysis
8-(3-(2-Chlorophenothiazin-10-yl)propyl)-3-nortropanol ethanesulfonate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other phenothiazine derivatives.
Biology: It is studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Industry: It is used in the production of dyes and pigments due to its chromophoric properties
Mechanism of Action
The mechanism of action of 8-(3-(2-Chlorophenothiazin-10-yl)propyl)-3-nortropanol ethanesulfonate involves its interaction with dopamine receptors in the central nervous system. It acts as a dopamine D1/D2 receptor antagonist, which helps in reducing psychotic symptoms. The compound also affects other neurotransmitter systems, contributing to its overall pharmacological profile .
Comparison with Similar Compounds
Similar compounds to 8-(3-(2-Chlorophenothiazin-10-yl)propyl)-3-nortropanol ethanesulfonate include:
Perphenazine: Another phenothiazine derivative with similar antipsychotic properties.
Chlorpromazine: A widely used antipsychotic with a similar mechanism of action.
Fluphenazine: Known for its long-acting injectable formulations. The uniqueness of this compound lies in its specific structural modifications, which may offer distinct pharmacokinetic and pharmacodynamic properties .
Properties
CAS No. |
63907-10-8 |
|---|---|
Molecular Formula |
C24H31ClN2O4S2 |
Molecular Weight |
511.1 g/mol |
IUPAC Name |
8-[3-(2-chlorophenothiazin-10-yl)propyl]-8-azabicyclo[3.2.1]octan-3-ol;ethanesulfonic acid |
InChI |
InChI=1S/C22H25ClN2OS.C2H6O3S/c23-15-6-9-22-20(12-15)25(19-4-1-2-5-21(19)27-22)11-3-10-24-16-7-8-17(24)14-18(26)13-16;1-2-6(3,4)5/h1-2,4-6,9,12,16-18,26H,3,7-8,10-11,13-14H2;2H2,1H3,(H,3,4,5) |
InChI Key |
TZDSHVRGWKAGEA-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)O.C1CC2CC(CC1N2CCCN3C4=CC=CC=C4SC5=C3C=C(C=C5)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(Tributylstannyl)oxy]-2-[(tributylstannyl)sulfanyl]pyrimidine](/img/structure/B14504731.png)
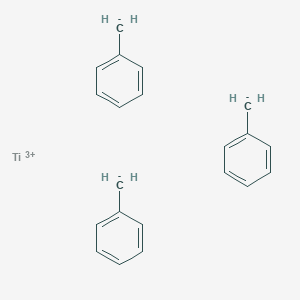
![8-Ethoxy-1-phenyl-1,2,3,5-tetrahydro-4H-pyridazino[4,5-b]indol-4-one](/img/structure/B14504744.png)
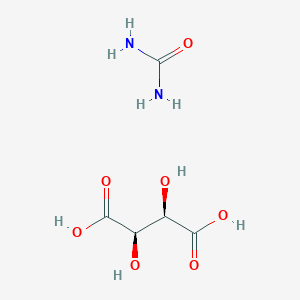
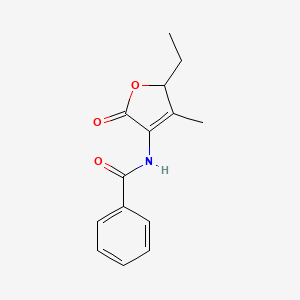
![Ethyl 2-[(butylsulfanyl)carbonyl]-3,3,3-trifluoropropanoate](/img/structure/B14504758.png)
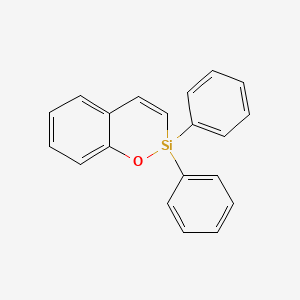
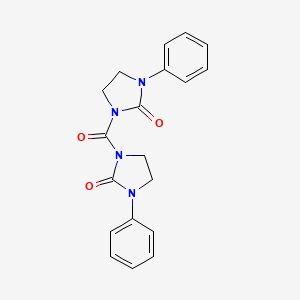
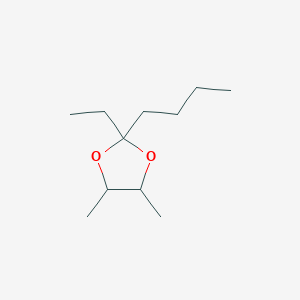
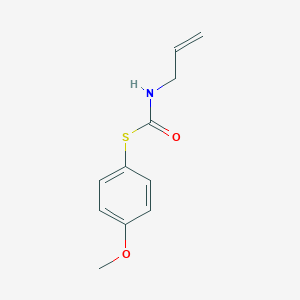
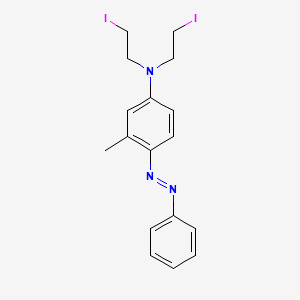
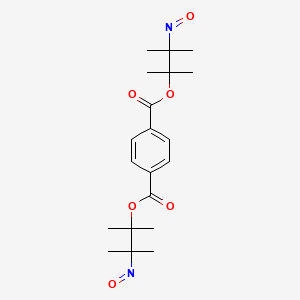
sulfanium bromide](/img/structure/B14504786.png)
![6-[1-(4-Chlorophenyl)-8-nitrobenzo[f]quinolin-3(4H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14504803.png)
